Eletriptan

Catalog No.
S526986
CAS No.
143322-58-1
M.F
C22H26N2O2S
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eletriptan

CAS Number

143322-58-1

Product Name

Eletriptan

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1

InChI Key

PWVXXGRKLHYWKM-LJQANCHMSA-N

SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Solubility

Readily soluble as hydrobromide formulation
1.18e-03 g/L

Synonyms

(R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole, (R)-3-((1-methyl-2-pyrrolidinyl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole monohydrobromide, 3-(1-methyl-2-pyrrolidinylmethyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole hydrobromide, eletriptan, eletriptan hydrobromide, Relpax, UK 166,044, UK 166044, UK-116,044-04, UK-116044-04, UK-166,044, UK-166044

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4

Description

The exact mass of the compound Eletriptan is 382.1715 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily soluble as hydrobromide formulation1.18e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. It belongs to the ontological category of N-alkylpyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy of Eletriptan in Migraine Relief

Numerous clinical trials have investigated the effectiveness of eletriptan in treating migraines. These studies typically compare eletriptan to placebo or other migraine medications. Here are some key findings:

  • Pain Relief: Eletriptan has been shown to be significantly more effective than placebo in relieving migraine pain within two hours of administration Source: Cephalalgia. 2001 Jan;21(1):9-15: .
  • Headache Resolution: Studies suggest eletriptan is effective in resolving migraine headaches completely. Research by Goadsby et al. (2002) demonstrated that eletriptan was superior to placebo in achieving headache resolution within four hours Source: Neurology. 2 2002;58(2):225-232: .
  • Migraine-Associated Symptoms: Eletriptan can also alleviate migraine-associated symptoms like nausea, vomiting, and photophobia (sensitivity to light) Source: The Journal of Headache and Pain. 2000;1(2):115-122: .

Eletriptan is a second-generation triptan medication primarily used for the acute treatment of migraine headaches. It is marketed under the brand name Relpax and is administered orally in the form of eletriptan hydrobromide. The compound is classified as a selective agonist of the serotonin receptors, specifically targeting the 5-hydroxytryptamine (5-HT) 1B and 1D receptor subtypes, which play crucial roles in the pathophysiology of migraines. By binding to these receptors, eletriptan helps alleviate migraine symptoms by reducing vasodilation and inflammation associated with migraine attacks .

Eletriptan acts by binding to specific serotonin receptors (particularly 5-HT1B/D) in the brain []. This binding is believed to cause vasoconstriction (narrowing) of blood vessels in the head, thereby alleviating migraine pain [].

Research into the safety of eletriptan is primarily focused on its use as a medication. However, studies suggest potential side effects like dizziness, nausea, and fatigue []. Eletriptan can also interact with other medications, so careful research is warranted before administration [].

The chemical formula for eletriptan is C22H26N2O2SC_{22}H_{26}N_{2}O_{2}S, with a molar mass of approximately 382.52 g/mol. As an indole derivative, its structure includes a methylpyrrolidinyltryptamine core substituted with a benzene sulfonyl group. Eletriptan undergoes metabolic transformations primarily via the cytochrome P450 enzyme CYP3A4 in the liver, resulting in various metabolites, including an active N-demethylated form .

Key Reactions:

  • Metabolic Pathway:
    • Hydroxylation and N-demethylation reactions occur, leading to the formation of both active and inactive metabolites.
  • Binding Interactions:
    • Eletriptan exhibits high affinity binding to 5-HT1B, 5-HT1D, and 5-HT1F receptors, influencing downstream signaling pathways related to pain modulation .

Eletriptan's mechanism of action involves agonism at serotonin receptors, leading to:

  • Vasoconstriction: Activation of 5-HT1B receptors causes vasoconstriction in cranial blood vessels, counteracting the vasodilation that occurs during migraines.
  • Inhibition of Neuropeptide Release: By acting on 5-HT1D receptors, it inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve terminals, reducing neurogenic inflammation .
  • Neuronal Hyperpolarization: The activation of G-protein-coupled inwardly rectifying potassium channels results in neuronal hyperpolarization, which reduces neuronal excitability and neurotransmitter release .

The synthesis of eletriptan involves several steps:

  • Formation of Indole Structure: The initial step typically includes constructing the indole core through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Subsequent steps involve introducing the methylpyrrolidinyl group and the benzene sulfonyl moiety through electrophilic aromatic substitution or nucleophilic attack.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to obtain pharmaceutical-grade eletriptan .

Eletriptan is primarily indicated for:

  • Acute Migraine Treatment: It is effective in alleviating headache pain and associated symptoms like nausea and sensitivity to light and sound.
  • Clinical Research: Studies continue to explore its potential applications in other headache disorders and its interactions with other therapeutic agents .

Eletriptan has notable interactions with various drugs due to its metabolism via CYP3A4:

  • Increased Plasma Concentration: Co-administration with strong CYP3A4 inhibitors (e.g., erythromycin, ketoconazole) can significantly elevate plasma levels of eletriptan .
  • Risk of Serotonin Syndrome: Concomitant use with other serotonergic agents (e.g., selective serotonin reuptake inhibitors) raises the risk for serotonin syndrome, necessitating careful monitoring .
  • Ergot Alkaloids: Use alongside ergot derivatives should be avoided within a specific timeframe due to additive vasoconstrictive effects .

Eletriptan belongs to a class of medications known as triptans. Other compounds in this category include:

CompoundMechanism of ActionUnique Features
SumatriptanAgonist at 5-HT1B/1DFirst triptan developed; broad use
RizatriptanAgonist at 5-HT1B/1DFaster onset; longer half-life
FrovatriptanAgonist at 5-HT1B/1DLongest half-life; less side effects
AlmotriptanAgonist at 5-HT1B/1DFewer drug interactions

Uniqueness of Eletriptan

Eletriptan's unique profile includes:

  • High selectivity for 5-HT1B/1D receptors compared to others that may also interact with additional receptor types.
  • Its specific pharmacokinetic properties allow for effective management of acute migraine attacks with a relatively moderate side effect profile compared to some other triptans .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

382.17149925 g/mol

Monoisotopic Mass

382.17149925 g/mol

Heavy Atom Count

27

LogP

3.9
3.9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22QOO9B8KI

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the acute treatment of migraine with or without aura in adults.
FDA Label

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

Pharmacology

Eletriptan is a selective 5-hydroxytryptamine 1B/1D receptor agonist. In the anesthetized dog, eletriptan has been shown to reduce carotid arterial blood flow, with only a small increase in arterial blood pressure at high doses. While the effect on blood flow was selective for the carotid arterial bed, decreases in coronary artery diameter were observed. Eletriptan has also been shown to inhibit trigeminal nerve activity in the rat.

MeSH Pharmacological Classification

Serotonin Receptor Agonists

ATC Code

N - Nervous system
N02 - Analgesics
N02C - Antimigraine preparations
N02CC - Selective serotonin (5ht1) agonists
N02CC06 - Eletriptan

Mechanism of Action

Eletriptan binds with high affinity to 5-HT1B, 5-HT1D and 5-HT1F receptors, has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B and 5-HT7 receptors, and little or no affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A and 5-HT6 receptors. In contrast, eletriptan displays insignificant pharmacological activity at adrenergic alpha1, alpha2, or beta; dopaminergic D1 or D2; muscarinic; or opioid receptors. While the full mechanism of action of 5-HT receptor agonists in relieving migrains is not fully elucidated, it is proposed that the activation of 5-HT1 receptors located on intracranial blood vessels leads to vasoconstriction that correlates with the relief of migraine headaches. It is also proposed that the activation of 5-HT1 receptors on sensory nerve endings in the trigeminal system leads to the inhibition of release of pro-inflammatory neuropeptides.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143322-58-1

Absorption Distribution and Excretion

Well absorbed after oral administration with a mean absolute bioavailability of approximately 50%.
138 L
Renal cl=3.9 L/h

Metabolism Metabolites

In vitro studies indicate that eletriptan is primarily metabolized by cytochrome P-450 enzyme CYP3A4. The N-demethylated metabolite of eletriptan is the only known active metabolite.

Wikipedia

Eletriptan
Coproporphyrinogen_III

Biological Half Life

The terminal elimination half-life of eletriptan is approximately 4 hours.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Shelke S, Shahi S, Jadhav K, Dhamecha D, Tiwari R, Patil H. Thermoreversible nanoethosomal gel for the intranasal delivery of Eletriptan hydrobromide. J Mater Sci Mater Med. 2016 Jun;27(6):103. doi: 10.1007/s10856-016-5713-6. Epub 2016 Apr 18. PubMed PMID: 27091045.
2: Bhambri R, Mardekian J, Liu LZ, Schweizer E, Ramos E. A review of the pharmacoeconomics of eletriptan for the acute treatment of migraine. Int J Gen Med. 2015 Jan 12;8:27-36. doi: 10.2147/IJGM.S73673. eCollection 2015. Review. PubMed PMID: 25624770; PubMed Central PMCID: PMC4296958.
3: Kertesz DP, Trabekin O, Vanetik MS. Headache treatment after electroconvulsive treatment: a single-blinded trial comparator between eletriptan and paracetamol. J ECT. 2015 Jun;31(2):105-9. doi: 10.1097/YCT.0000000000000179. PubMed PMID: 25181019.
4: Dias A, Franco E, Hebert K, Mercedes A. Myocardial infarction after taking eletriptan. Rev Port Cardiol. 2014 Jul-Aug;33(7-8):475.e1-3. doi: 10.1016/j.repc.2014.03.005. Epub 2014 Aug 23. English, Portuguese. PubMed PMID: 25155004.
5: Landy SH, Tepper SJ, Schweizer E, Almas M, Ramos E. Outcome for headache and pain-free nonresponders to treatment of the first attack: a pooled post-hoc analysis of four randomized trials of eletriptan 40 mg. Cephalalgia. 2014 Apr;34(5):376-81. doi: 10.1177/0333102413512035. Epub 2013 Nov 21. PubMed PMID: 24265285.
6: Bhambri R, Martin VT, Abdulsattar Y, Silberstein S, Almas M, Chatterjee A, Ramos E. Comparing the efficacy of eletriptan for migraine in women during menstrual and non-menstrual time periods: a pooled analysis of randomized controlled trials. Headache. 2014 Feb;54(2):343-54. doi: 10.1111/head.12257. Epub 2013 Oct 29. PubMed PMID: 24256184.
7: Almas M, Tepper SJ, Landy S, Schweizer E, Ramos E. Consistency of eletriptan in treating migraine: Results of a randomized, within-patient multiple-dose study. Cephalalgia. 2014 Feb;34(2):126-35. doi: 10.1177/0333102413500726. Epub 2013 Aug 14. PubMed PMID: 23946318.
8: Madasu SB, Vekariya NA, Kiran MN, Gupta B, Islam A, Douglas PS, Babu KR. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein J Org Chem. 2012;8:1400-5. Epub 2012 Aug 30. PubMed PMID: 23019477; PubMed Central PMCID: PMC3458767.
9: Yilmaz H, Kaya M, Ozbek M, Delibasi T. A case of hyperprolactinemia, probably induced by eletriptan. Int J Clin Pharmacol Ther. 2012 Dec;50(12):907-8. doi: 10.5414/CP201744. PubMed PMID: 22943929.
10: Ponnuru VS, Challa BR, Nadendla R. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study. Anal Bioanal Chem. 2011 Nov;401(8):2539-48. doi: 10.1007/s00216-011-5341-4. Epub 2011 Sep 3. PubMed PMID: 21892641.
11: Marcus DA, Bernstein CD, Sullivan EA, Rudy TE. Perimenstrual eletriptan prevents menstrual migraine: an open-label study. Headache. 2010 Apr;50(4):551-62. doi: 10.1111/j.1526-4610.2010.01628.x. Epub 2010 Mar 2. PubMed PMID: 20236337.
12: Derry S, Moore RA, McQuay HJ. Eletriptan for acute migraine headaches in adults. Cochrane Database Syst Rev. 2010;2010(4). pii: CD008490. PubMed PMID: 25267910; PubMed Central PMCID: PMC4176626.
13: Sandrini G, Perrotta A, Tassorelli C, Nappi G. Eletriptan. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1587-98. doi: 10.1517/17425250903410226. Review. PubMed PMID: 19929447.
14: Jocić B, Zecević M, Zivanović L, Protić A, Jadranin M, Vajs V. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. J Pharm Biomed Anal. 2009 Nov 1;50(4):622-9. doi: 10.1016/j.jpba.2009.01.034. Epub 2009 Feb 6. PubMed PMID: 19250786.
15: Ravikumar K, Sridhar B, Krishnan H, Singh AN. Halide salts of antimigraine agents eletriptan and naratriptan. Acta Crystallogr C. 2008 Dec;64(Pt 12):o653-6. doi: 10.1107/S0108270108037621. Epub 2008 Nov 22. PubMed PMID: 19057078.
16: Dodick DW, Lipton RB, Goadsby PJ, Tfelt-Hansen P, Ferrari MD, Diener HC, Almas M, Albert KS, Parsons B. Predictors of migraine headache recurrence: a pooled analysis from the eletriptan database. Headache. 2008 Feb;48(2):184-93. doi: 10.1111/j.1526-4610.2007.00868.x. PubMed PMID: 18234045.
17: Diener HC, Dodick DW, Goadsby PJ, Lipton RB, Almas M, Parsons B. Identification of negative predictors of pain-free response to triptans: analysis of the eletriptan database. Cephalalgia. 2008 Jan;28(1):35-40. Epub 2007 Oct 16. PubMed PMID: 17941878.
18: Nett RB, Tiseo PJ, Almas M, Sikes CR. Patient satisfaction with eletriptan in the acute treatment of migraine in primary care. Int J Clin Pract. 2007 Oct;61(10):1677-85. PubMed PMID: 17877653; PubMed Central PMCID: PMC2040196.
19: Smith LA, Oldman AD, McQuay HJ, Moore RA. WITHDRAWN: Eletriptan for acute migraine. Cochrane Database Syst Rev. 2007 Jul 18;(1):CD003224. Review. PubMed PMID: 17636718.
20: Silberstein SD, Cady RK, Sheftell FD, Almas M, Parsons B, Albert KS. Efficacy of eletriptan in migraine-related functional impairment: functional and work productivity outcomes. Headache. 2007 May;47(5):673-82. PubMed PMID: 17501848.

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